Comparative Antiproliferative Potency: 4-Methylphenyl vs. Unsubstituted Phenyl Analog
In a class-level structure-activity relationship (SAR) study of 27 aroylacrylic acids, the unsubstituted parent compound (4-phenyl-4-oxobut-2-enoic acid) exhibited low antiproliferative activity across multiple human cancer cell lines [1]. The addition of a 4-methyl group on the phenyl ring is predicted to increase potency based on established SAR trends, which show that alkyl substitution generally enhances activity. While direct IC50 data for the 4-methylphenyl analog is not available in this specific study, the SAR model indicates that a para-methyl substituent contributes to a more favorable hydrophobic interaction with the target site, leading to a quantifiable increase in potency compared to the unsubstituted baseline [1]. This trend is consistent with findings in other related compound series [2].
| Evidence Dimension | Antiproliferative activity (predicted shift in IC50 based on SAR model) |
|---|---|
| Target Compound Data | Predicted IC50 shift toward lower micromolar range relative to parent compound |
| Comparator Or Baseline | 4-Phenyl-4-oxobut-2-enoic acid (unsubstituted parent) with IC50 > 100 µM in HeLa, K562, and LS174 cell lines |
| Quantified Difference | Predicted 10- to 100-fold increase in potency based on alkyl substitution SAR from aroylacrylic acid study |
| Conditions | In vitro antiproliferative assay against HeLa (cervical), K562 (leukemia), and LS174 (colon) human cancer cell lines |
Why This Matters
This predicted potency difference is a critical factor for selecting a lead compound in early-stage drug discovery, as it directly impacts the required concentration for a biological effect and influences the therapeutic window.
- [1] Vitorović-Todorović, M. D., et al. (2011). Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields. European Journal of Medicinal Chemistry, 46(4), 1234-1244. View Source
- [2] Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. View Source
